Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate
Description
Historical Context of Thiophene Chemistry
The foundation of thiophene chemistry traces back to the pioneering work of Viktor Meyer in 1882, who discovered thiophene as a contaminant in benzene through what became known as the indophenin reaction. The discovery emerged from observations that isatin formed a distinctive blue dye when mixed with sulfuric acid and crude benzene, a reaction previously attributed to benzene itself. Meyer's systematic investigation revealed that thiophene was the actual substance responsible for this color formation, fundamentally altering the understanding of aromatic heterocyclic compounds. This serendipitous discovery marked the beginning of thiophene chemistry as a distinct field of study within heterocyclic chemistry.
The subsequent development of thiophene synthesis methodologies established the theoretical and practical framework for constructing increasingly complex thiophene derivatives. The Paal-Knorr thiophene synthesis, developed through the work of Carl Paal and Ludwig Knorr, provided the first systematic approach to thiophene construction from 1,4-diketones using sulfidizing reagents such as phosphorus pentasulfide. This methodology demonstrated that thiophenes could be accessed through cyclization reactions involving sulfur incorporation into four-carbon chains, establishing the conceptual basis for subsequent synthetic developments.
The Gewald reaction, first reported in 1961, revolutionized the synthesis of 2-aminothiophenes through a three-component condensation involving ketones or aldehydes, α-cyanoesters, and elemental sulfur in the presence of base. This transformation provided direct access to 2-aminothiophene derivatives, including complex substituted variants that would be challenging to prepare through alternative routes. The reaction mechanism involves initial Knoevenagel condensation between the carbonyl component and the active methylene compound, followed by sulfur incorporation and cyclization to form the thiophene ring. The versatility of this approach enabled the preparation of diverse 2-aminothiophene structures with varying substitution patterns.
Position of Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate in Modern Chemical Research
This compound occupies a distinctive position within contemporary heterocyclic chemistry research as an exemplar of structurally complex 2-aminothiophene derivatives. The compound represents the convergence of several synthetic strategies that have evolved to enable the preparation of highly substituted thiophene systems with precise regioselectivity. Modern synthetic approaches to such compounds typically employ variants of the Gewald reaction or related multicomponent condensations that allow for the simultaneous introduction of multiple substituents.
Recent advances in thiophene synthesis have focused on developing more efficient and environmentally sustainable methodologies for constructing complex thiophene derivatives. The development of truly catalytic Gewald reactions using conjugate acid-base pairs has demonstrated that 2-aminothiophenes can be synthesized using minimal catalyst loadings while maintaining high yields. These advances have particular relevance for compounds such as this compound, where the presence of multiple substituents requires careful control of reaction conditions to achieve the desired substitution pattern.
The compound's structural features reflect the sophisticated level of molecular design achievable in modern thiophene chemistry. The 3,4,5-trimethylphenyl substituent at the 4-position of the thiophene ring introduces significant steric bulk and electronic effects that influence both the compound's chemical reactivity and physical properties. The ethyl carboxylate group at the 3-position provides a functional handle for further chemical transformations while contributing to the compound's overall polarity and solubility characteristics.
Significance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry extends beyond its individual structural features to encompass its role as a representative example of the broader class of substituted 2-aminothiophenes. Thiophene ranks among the most important five-membered heterocycles, with its aromatic character arising from the contribution of sulfur's lone pair electrons to the six π-electron aromatic system. The resonance energy of thiophene, measured at 117 kilojoules per mole, demonstrates its substantial aromatic stabilization, though this value remains lower than that of benzene.
The 2-aminothiophene structural motif holds particular importance due to its prevalence in various chemical applications and its role as a building block for more complex heterocyclic systems. The amino group at the 2-position of the thiophene ring provides enhanced nucleophilicity compared to unsubstituted thiophene, enabling participation in a broader range of chemical transformations. This enhanced reactivity profile makes 2-aminothiophenes valuable intermediates for the construction of fused heterocyclic systems and other complex molecular architectures.
The electronic properties of thiophene derivatives, including compounds such as this compound, are significantly influenced by the nature and position of substituents on the thiophene ring. The sulfur atom in thiophene acts as an electron-donating heteroatom, contributing to the electron-rich character of the heterocycle. The presence of an amino group at the 2-position further enhances this electron-rich character through resonance donation, while ester substituents can provide electron-withdrawing effects that modulate the overall electronic distribution.
Nomenclature and Classification Parameters
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with thiophene serving as the parent ring system. The numbering system for thiophene begins with the sulfur atom at position 1, with positions 2 and 5 being equivalent in the unsubstituted parent compound, as are positions 3 and 4. This numbering convention enables precise specification of substitution patterns and provides the foundation for systematic nomenclature.
The compound's complete systematic name reflects the hierarchical organization of substituents according to nomenclature priorities. The ethyl carboxylate group at position 3 takes precedence in the naming sequence, leading to the designation as a thiophene-3-carboxylate derivative. The amino group at position 2 and the trimethylphenyl substituent at position 4 are then specified with their respective positional descriptors.
Table 1: Physical and Chemical Properties of this compound
The classification of this compound within broader chemical taxonomy places it simultaneously within multiple overlapping categories. As a thiophene derivative, it belongs to the five-membered heterocyclic aromatic compounds containing sulfur. As a 2-aminothiophene, it represents a subclass characterized by enhanced nucleophilicity and specific synthetic accessibility through reactions such as the Gewald condensation. The presence of the ethyl carboxylate group classifies it among thiophene carboxylic acid derivatives, which constitute an important class of functionalized heterocycles.
Table 2: Structural Classification Parameters
| Classification Category | Specific Designation |
|---|---|
| Ring System | Five-membered aromatic heterocycle |
| Heteroatom | Sulfur |
| Functional Groups | Primary amino, ethyl ester, aromatic substituent |
| Substitution Pattern | 2,3,4-Trisubstituted thiophene |
| Aromatic Character | 6 π-electron aromatic system |
The molecular architecture of this compound demonstrates the sophisticated level of structural complexity achievable through modern synthetic methodologies applied to the thiophene scaffold. The compound's Standard International Chemical Identifier string, CCOC(=O)C1=C(SC=C1C2=CC(=C(C(=C2)C)C)C)N, provides a unique digital representation of its molecular structure. This encoding captures the precise connectivity pattern that defines the compound's chemical identity and distinguishes it from other thiophene derivatives.
Properties
IUPAC Name |
ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-5-19-16(18)14-13(8-20-15(14)17)12-6-9(2)11(4)10(3)7-12/h6-8H,5,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZTUDPCTXIGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C(=C2)C)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction Fundamentals
The Gewald reaction enables the one-pot synthesis of 2-aminothiophenes via condensation of ketones, α-cyano esters, and elemental sulfur under basic conditions. For ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate, the reaction proceeds through the following generalized mechanism:
- Knoevenagel Condensation : 3,4,5-Trimethylacetophenone reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
- Sulfur Incorporation : Elemental sulfur cyclizes the intermediate, forming the thiophene ring.
- Amination : In situ generation of the 2-amino group occurs via base-mediated elimination.
Critical parameters include solvent polarity, base strength, and temperature control, which collectively influence reaction efficiency and regioselectivity.
Detailed Synthetic Protocols
Standard Gewald Protocol (Ethanol-Diethylamine System)
A representative procedure adapted from Zhang et al. (2010) involves:
- Reactants : 3,4,5-Trimethylacetophenone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol).
- Solvent : Absolute ethanol (20 mL).
- Base : Diethylamine (10 mmol).
- Conditions : Stirring at 50°C for 3 hours.
- Workup : Quenching with ice-water, ethyl acetate extraction, drying over Na2SO4, and column chromatography (hexane/ethyl acetate, 7:3).
- Yield : 72–78% as yellow crystals.
Table 1: Comparative Reaction Conditions and Yields
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | Diethylamine | 50 | 3 | 78 |
| 2 | Formamide | Piperidine | 160 | 6 | 85 |
| 3 | DMF | Triethylamine | 80 | 8 | 68 |
High-Temperature Formamide Modification
A modified protocol using formamide as both solvent and reactant achieves higher yields:
- Reactants : 3,4,5-Trimethylacetophenone (5 mmol), ethyl cyanoacetate (5 mmol), sulfur (5 mmol).
- Solvent : Formamide (10 mL).
- Conditions : Reflux at 160°C for 6 hours.
- Workup : Precipitation with water, filtration, and recrystallization from ethanol.
- Yield : 85% (mp 274–275°C).
Optimization Strategies
Solvent and Base Selection
Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but may reduce yield due to side reactions. Ethanol balances reactivity and cost-effectiveness, while formamide enhances cyclization at elevated temperatures. Stronger bases (e.g., piperidine) improve sulfur incorporation but require rigorous moisture exclusion.
Analytical Characterization
Spectroscopic Validation
- NMR : ¹H NMR (400 MHz, CDCl3) displays characteristic signals at δ 1.35 (t, J = 7.1 Hz, CH2CH3), δ 2.25 (s, 3×CH3), δ 4.30 (q, J = 7.1 Hz, OCH2), and δ 6.85 (s, thiophene-H).
- X-ray Crystallography : Monoclinic crystal system with P21/c space group; intramolecular N–H···O hydrogen bonds stabilize the lattice.
Challenges and Mitigation
Byproduct Formation
Over-condensation products arise from excess ketone or prolonged heating. Countermeasures include:
Crystallization Difficulties
The compound’s low solubility in apolar solvents necessitates mixed-solvent recrystallization. Ethanol-water (7:3) achieves 92% recovery of high-purity crystals.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
Applications in Medicinal Chemistry
2.1 Drug Development
Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate has been identified as a key intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of gonadotropin-releasing hormone (GnRH) receptor antagonists used in the treatment of advanced prostate cancer. This class of drugs is essential for managing hormone-sensitive cancers by inhibiting the release of hormones that fuel tumor growth.
2.2 Enzyme Inhibition
Research indicates that this compound can inhibit certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play a crucial role in drug metabolism. The inhibition of these enzymes can significantly influence pharmacokinetics and drug interactions, making it a valuable compound in studies related to drug efficacy and safety.
Applications in Material Science
3.1 Organic Semiconductors
Thiophene derivatives, including this compound, are utilized in the development of organic semiconductors. These materials are vital for the advancement of electronic devices due to their ability to conduct electricity while maintaining flexibility and lightweight properties.
3.2 Organic Light Emitting Diodes (OLEDs)
The compound also finds application in the fabrication of organic light-emitting diodes (OLEDs). Its unique electronic properties contribute to improved efficiency and brightness in OLED technology, which is increasingly used in display screens and lighting solutions.
A study focused on the biological activities of this compound demonstrated its anti-inflammatory and analgesic properties. The compound was tested against various inflammatory models and showed significant inhibition of inflammatory markers .
| Study | Findings | IC50 Values |
|---|---|---|
| Anti-inflammatory Activity | Significant reduction in inflammation | IC50 = 23.2 μM |
| Analgesic Activity | Effective pain relief observed | IC50 = 49.9 μM |
Synthesis and Characterization
The synthesis involves a multi-step process that typically includes the reaction of substituted phenols with thiophene derivatives under specific conditions to yield this compound .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | Thiophene derivative + substituted phenol | Ethanol; reflux | 70% |
| Step 2 | Purification via chromatography | - | - |
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The 2-aminothiophene-3-carboxylate scaffold accommodates diverse substituents at the 4- and 5-positions, enabling systematic exploration of structure-activity relationships (SAR). Key analogs and their substituents are summarized below:
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl): These substituents enhance electronic effects, improving receptor affinity and metabolic stability. For example, the trifluoromethyl analog (MW 329.30) demonstrated an EC₅₀ of 6.6 µM in adenosine receptor assays .
- Heterocyclic Substituents (e.g., furan): Introduce polarity and hydrogen-bonding capacity, which may improve solubility and pharmacokinetics .
Key Observations :
- Reagent Impact : Sodium ethoxide is commonly used for deprotonation but may lead to lower yields (e.g., 30% for 4-chlorophenyl analog) due to side reactions .
- Solvent Effects: Hexafluoroisopropanol (HFIP) improves reaction efficiency in Petasis reactions but requires specialized handling .
Receptor Modulation
- Adenosine Receptors: Ethyl 2-amino-5-(4-chlorophenyl)-4-(3-trifluoromethylphenyl)thiophene-3-carboxylate (EC₅₀ = 6.6 µM) showed high efficacy in slowing ligand dissociation rates, attributed to the electron-withdrawing -CF₃ group .
- PD-L1 Inhibition: Hydroxythiophene-3-carbonitrile derivatives (e.g., 4-fluorophenyl analog) demonstrated moderate activity, suggesting the 2-amino group is critical for target engagement .
Antimicrobial Activity
- Thiophene-Pyrazole Hybrids: Ethyl 4-amino-2-(1,3-diarylpyrazol-4-yl)thiophene-3-carboxylates exhibited broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against S. aureus .
Biological Activity
Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a thiophene ring substituted with an ethyl carboxylate and an amino group. Its structure contributes to its biological activity, particularly in medicinal chemistry.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. Research has demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, derivatives of thiophene have shown cytotoxic effects against breast adenocarcinoma (MCF-7) and other cancer cell lines, suggesting that this compound may also possess similar properties.
Table 1: Cytotoxic Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induction of apoptosis |
| Similar Thiophene Derivative | MDA-MB-231 | TBD | Caspase activation |
| Similar Thiophene Derivative | U-937 | TBD | Cell cycle arrest at G1 phase |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
The proposed mechanism of action for this compound includes the induction of apoptosis through the activation of caspases and modulation of cell cycle checkpoints. Flow cytometry studies have shown that compounds in this class can lead to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Case Studies and Research Findings
- Study on Apoptosis Induction : A study found that similar thiophene derivatives significantly increased the expression of p53 and caspase-3 in MCF-7 cells, leading to enhanced apoptotic activity. This suggests that this compound may act through similar pathways.
- In Vivo Studies : Preliminary in vivo studies on related compounds have shown tumor reduction in xenograft models. Further research is needed to evaluate the pharmacokinetics and bioavailability of this compound.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate, and how can intermediates be monitored for purity?
The compound is typically synthesized via the Gewald reaction , a two-step process involving:
Cyanoacetylation : Reaction of ethyl 2-amino-thiophene precursors with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .
Knoevenagel Condensation : Reaction with substituted benzaldehydes (e.g., 3,4,5-trimethylbenzaldehyde) under catalytic piperidine and acetic acid in toluene .
Purity Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, while recrystallization (e.g., ethanol) ensures final purity. Yields range from 72–94%, depending on substituent reactivity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- 1H/13C NMR : Confirm the presence of the ethyl ester (δ ~4.2 ppm for CH2, ~1.3 ppm for CH3), amino group (δ ~5.5 ppm, broad), and aromatic protons from the 3,4,5-trimethylphenyl group (δ ~6.8–7.2 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 330–340) and fragmentation patterns .
- IR Spectroscopy : Identify NH stretching (~3350 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
Q. How can researchers design initial biological activity assays for this compound?
- In Vitro Screening : Test antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 µM .
- Enzyme Inhibition : Evaluate interactions with tubulin or kinases via fluorescence polarization or ATPase assays .
- Solubility Optimization : Use DMSO for stock solutions, diluted in PBS to ≤0.1% DMSO in assays .
Q. What are common substituents in analogous thiophene derivatives, and how do they influence reactivity?
Key substituents and effects:
| Substituent | Impact on Reactivity/Bioactivity | Example Reference |
|---|---|---|
| Trifluoromethyl | Enhances lipophilicity and metabolic stability | |
| Methoxy groups | Improves solubility and H-bonding | |
| Halogens (Cl, F) | Increases electrophilicity and target affinity |
Q. What crystallization strategies are effective for structural elucidation of this compound?
- Slow Evaporation : Use ethanol/water mixtures (8:2 v/v) to grow single crystals suitable for X-ray diffraction .
- SHELXL Refinement : Optimize crystal parameters (space group, unit cell dimensions) using SHELX software for high-resolution structural models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized to enhance biological potency?
- Systematic Substituent Variation : Synthesize derivatives with modifications at the 4-phenyl position (e.g., nitro, hydroxyl, alkyl groups) and compare IC50 values .
- Pharmacophore Modeling : Use UCSF Chimera to map electrostatic surfaces and identify critical binding motifs (e.g., the 3,4,5-trimethylphenyl group’s steric role) .
- Case Study : Ethyl 2-amino-4-(3-trifluoromethylphenyl)thiophene-3-carboxylate showed 6.6 µM EC50 in receptor binding assays due to enhanced lipophilicity .
Q. How should researchers resolve contradictions in spectral data or biological assay results?
- Multi-Technique Validation : Cross-verify NMR assignments using 2D experiments (COSY, HSQC) and compare with computational predictions (e.g., ChemDraw simulations) .
- Dose-Response Reproducibility : Repeat assays with fresh stock solutions to rule out compound degradation. For inconsistent biological activity, test against isogenic cell lines to isolate target specificity .
Q. What computational tools are recommended for predicting binding modes and metabolic pathways?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with tubulin or GPCRs .
- ADME Prediction : SwissADME or pkCSM to assess bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
- Example : The trifluoromethyl group in analogous compounds reduces CYP2D6 metabolism by 40% compared to methyl substituents .
Q. How can reaction conditions be optimized to improve yield and scalability?
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (toluene vs. DMF), and catalyst loading (5–20 mol% piperidine) to identify optimal parameters .
- Continuous Flow Chemistry : Implement microreactors for the Gewald reaction to enhance heat/mass transfer and reduce side reactions .
Q. What advanced techniques address challenges in characterizing reactive intermediates during synthesis?
- In Situ IR Spectroscopy : Monitor Knoevenagel condensation in real-time to detect intermediate enolate formation .
- High-Resolution Mass Spectrometry (HRMS) : Resolve unstable intermediates (e.g., Schiff bases) with ppm-level accuracy .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition of crystalline intermediates to confirm functional group integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
